Pyranteltartrat

Übersicht

Beschreibung

Pyrantel tartrate is a pyrimidine-derivative anthelmintic agent used primarily for the oral treatment of various parasitic worm infections, including ascariasis, hookworm infections, enterobiasis (pinworm infection), trichostrongyliasis, and trichinellosis . It is known for its effectiveness in both human and veterinary medicine .

Wissenschaftliche Forschungsanwendungen

Pyranteltartrat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

This compound wirkt als depolarisierendes neuromuskuläres Blockierungsmittel. Es fördert die Freisetzung von Acetylcholin, hemmt Cholinesterase und stimuliert ganglionäre Neuronen, was zu einer spastischen Lähmung von anfälligen Nematoden (Würmern) führt . Diese Lähmung führt dazu, dass die Würmer ihren Halt an der Darmwand verlieren und durch natürliche Prozesse aus dem Körper des Wirts ausgeschieden werden .

Ähnliche Verbindungen:

Pyrantelpamoat: Eine weitere Salzform von Pyrantel, die bei Anthelmintika-Behandlungen ähnlich eingesetzt wird.

Morantel-Tartrat: Eine verwandte Verbindung mit ähnlichen anthelmintischen Eigenschaften, aber unterschiedlichen pharmakokinetischen Profilen.

Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner spezifischen Salzform, die seine Löslichkeit und Bioverfügbarkeit im Vergleich zu anderen Formen wie Pyrantelpamoat verbessert . Seine Wirksamkeit nach einer Einzeldosis und seine Breitbandaktivität gegen verschiedene parasitäre Würmer machen es zu einem wertvollen Anthelmintikum .

Wirkmechanismus

Target of Action

Pyrantel tartrate primarily targets the nicotinic acetylcholine receptors (nAChR) of nematodes . These receptors play a crucial role in the neuromuscular function of these organisms.

Mode of Action

Pyrantel tartrate acts as a depolarizing neuromuscular blocking agent . It promotes the release of acetylcholine and inhibits cholinesterase, stimulating ganglionic neurons . This leads to a longstanding activation of the nicotinic receptors, resulting in spastic paralysis of the susceptible nematodes .

Biochemical Pathways

The primary biochemical pathway affected by pyrantel tartrate is the neuromuscular transmission in helminths . By causing a sustained activation of the nicotinic receptors, the compound disrupts normal neuromuscular function, leading to paralysis .

Pharmacokinetics

Pyrantel tartrate exhibits different absorption rates in different species. It is well absorbed by pigs and dogs, but less so by ruminants . The pamoate salt form of pyrantel is poorly soluble in water, which reduces absorption from the gut and allows the drug to reach and be effective against parasites in the large intestine .

Result of Action

The result of pyrantel tartrate’s action is the paralysis and subsequent expulsion of the affected nematodes from the host organism’s system . This occurs because the spastic paralysis caused by the drug makes the worms lose their grip on the intestinal wall .

Biochemische Analyse

Biochemical Properties

Pyrantel tartrate functions as a depolarizing neuromuscular-blocking agent. It promotes the release of acetylcholine, inhibits cholinesterase, and stimulates ganglionic neurons . This results in the spastic paralysis of susceptible nematodes, causing them to lose their grip on the intestinal wall and be expelled from the host’s body . Pyrantel tartrate interacts with acetylcholine receptors on the muscle cells of nematodes, leading to prolonged activation and paralysis .

Cellular Effects

Pyrantel tartrate affects various types of cells and cellular processes. It primarily targets the neuromuscular junctions of parasitic worms, causing paralysis and expulsion from the host . In humans and animals, pyrantel tartrate has been observed to cause gastrointestinal disturbances, central nervous system effects, and superficial skin reactions in cases of overdose . It influences cell signaling pathways by promoting acetylcholine release and inhibiting cholinesterase .

Molecular Mechanism

At the molecular level, pyrantel tartrate acts by promoting the release of acetylcholine, inhibiting cholinesterase, and stimulating ganglionic neurons . This leads to the depolarization of neuromuscular junctions in helminths, resulting in spastic paralysis . The compound binds to acetylcholine receptors on the muscle cells of nematodes, causing prolonged activation and subsequent paralysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pyrantel tartrate have been observed to change over time. The compound is known for its rapid metabolism, with the absorbed drug being partly metabolized in the liver . Pyrantel tartrate’s stability and degradation in laboratory settings have not been extensively documented, but its long-term effects on cellular function are primarily related to its neuromuscular-blocking properties .

Dosage Effects in Animal Models

The effects of pyrantel tartrate vary with different dosages in animal models. In dogs, a dose of 20 mg/kg/day for three months did not show toxic symptoms, but at 50 mg/kg/day, symptoms of intoxication were observed . In calves, a dose greater than 200 mg/kg caused ataxia (uncoordinated movements) . Horses tolerated 75 mg/kg well, but at 100 mg/kg, two out of three animals died . These studies indicate that pyrantel tartrate has a narrow safety margin at higher doses.

Metabolic Pathways

Pyrantel tartrate is extensively metabolized in dogs, rats, sheep, and cattle through three metabolic pathways: oxidation of the thiophene ring, oxidation of the tetrapyrimidine ring, and mercapturic acid conjugation . The absorbed drug is partly metabolized in the liver, and the unchanged drug is excreted via urine and feces .

Transport and Distribution

Pyrantel tartrate is well absorbed by pigs and dogs, but less so by ruminants . The pamoate salt of pyrantel, which is poorly soluble in water, offers the advantage of reduced absorption from the gut, allowing the drug to reach and act against parasites in the large intestine . This makes it particularly useful in horses .

Subcellular Localization

The subcellular localization of pyrantel tartrate has not been extensively studied. Its primary action is at the neuromuscular junctions of parasitic worms, where it binds to acetylcholine receptors on muscle cells

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Pyranteltartrat wird durch Reaktion von Pyrantelbase mit Weinsäure synthetisiert. Die Reaktion beinhaltet die Bildung eines Salzes zwischen der Pyrantelbase und der Weinsäure, wodurch this compound entsteht . Die Reaktionsbedingungen beinhalten in der Regel die Auflösung der Pyrantelbase in einem geeigneten Lösungsmittel und die Zugabe von Weinsäure unter kontrollierten Temperatur- und pH-Bedingungen, um eine vollständige Reaktion und hohe Ausbeute zu gewährleisten.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung industrieller Reaktoren und die präzise Kontrolle der Reaktionsparameter, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Pyranteltartrat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Pyrantel kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.

Reduktion: Reduktionsreaktionen können Pyrantel in reduzierte Formen mit unterschiedlichen pharmakologischen Eigenschaften umwandeln.

Substitution: Pyrantel kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden, was seine Aktivität möglicherweise verändert

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Reagenzien, darunter Halogene und Alkylierungsmittel, werden unter kontrollierten Bedingungen eingesetzt

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Pyrantel-N-oxid ergeben, während die Reduktion Pyrantel-Amin-Derivate erzeugen kann .

Vergleich Mit ähnlichen Verbindungen

Pyrantel pamoate: Another salt form of pyrantel, used similarly in anthelmintic treatments.

Morantel tartrate: A related compound with similar anthelmintic properties but different pharmacokinetic profiles.

Uniqueness of Pyrantel Tartrate: Pyrantel tartrate is unique due to its specific salt form, which enhances its solubility and bioavailability compared to other forms like pyrantel pamoate . Its effectiveness after a single dose and its broad-spectrum activity against various parasitic worms make it a valuable anthelmintic agent .

Eigenschaften

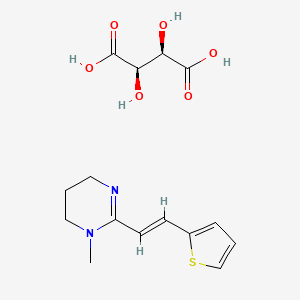

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;1-methyl-2-[(E)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S.C4H6O6/c1-13-8-3-7-12-11(13)6-5-10-4-2-9-14-10;5-1(3(7)8)2(6)4(9)10/h2,4-6,9H,3,7-8H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/b6-5+;/t;1-,2-/m.1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWRCYAZJKNPEQR-NIEARKAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN=C1C=CC2=CC=CS2.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCCN=C1/C=C/C2=CC=CS2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048858 | |

| Record name | Pyrantel tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33401-94-4 | |

| Record name | Pyrantel tartrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33401-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrantel tartrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033401944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrantel tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrantel hydrogen tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRANTEL TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC82VF0480 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Pyrantel Tartrate exert its anthelmintic effect?

A1: Pyrantel Tartrate acts as a cholinergic agonist, specifically targeting nicotinic acetylcholine receptors (AChRs) at the neuromuscular junctions of susceptible helminths. [, , , , , ] This binding leads to depolarization of the muscle cell membrane, causing spastic paralysis in the parasite. [, , , , , ] The paralyzed worms are then expelled from the host's gastrointestinal tract. [, , , , , ]

Q2: What is the molecular formula and weight of Pyrantel Tartrate?

A4: The molecular formula of Pyrantel Tartrate is C14H14N2S · C4H6O6 and its molecular weight is 374.4 g/mol. []

Q3: How stable is Pyrantel Tartrate in feed formulations?

A5: Studies indicate that Pyrantel Tartrate exhibits good stability in various feed formulations. Research has demonstrated its long-term stability in swine feed, allowing for its inclusion as a feed additive for continuous medication. []

Q4: Are there any specific analytical methods to assess Pyrantel Tartrate stability in formulations?

A6: Yes, high-performance liquid chromatography (HPLC) has been widely employed to evaluate the stability of Pyrantel Tartrate in various formulations, including medicated feeds. [, , , ]

Q5: Has Pyrantel Tartrate shown efficacy in any in vitro models?

A8: Yes, Pyrantel Tartrate demonstrated efficacy against Sarcocystis neurona merozoites in equine dermal cell cultures. Concentrations exceeding 0.0025 M successfully inhibited plaque formation, indicating its potential against this parasite. []

Q6: What animal models have been used to study the efficacy of Pyrantel Tartrate?

A9: A variety of animal models, including sheep, pigs, horses, and mice, have been employed to investigate the efficacy of Pyrantel Tartrate against different parasite infections. [, , , , , , , , ] These studies have provided valuable insights into its spectrum of activity and potential applications.

Q7: Is there evidence of resistance development to Pyrantel Tartrate in parasites?

A10: Yes, there is documented evidence of resistance development to Pyrantel Tartrate in certain parasite populations. For instance, studies in horses have reported the emergence of Cyathostomes resistant to Pyrantel Pamoate, a closely related compound, following daily administration of Pyrantel Tartrate. []

Q8: Are there any known drug interactions that can influence the toxicity of Pyrantel Tartrate?

A11: Research indicates that the co-administration of Pyrantel Tartrate with Levamisole in pigs resulted in increased toxicity of Levamisole. [, ] This interaction suggests a potential for enhanced toxicity when Pyrantel Tartrate is combined with other nicotinic agonists.

Q9: What analytical techniques are commonly employed for quantifying Pyrantel Tartrate in various matrices?

A12: Several analytical methods have been developed and validated for the accurate quantification of Pyrantel Tartrate. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely used technique, offering high sensitivity and selectivity. [, , , ] Additionally, spectrophotometric methods, including the method of standard additions, have also been utilized for its determination in various matrices, particularly in feed samples. [, , ]

Q10: When was Pyrantel Tartrate first introduced as an anthelmintic agent?

A14: Pyrantel Tartrate was first introduced as a broad-spectrum anthelmintic for domestic animals in the mid-1960s. [, ] Its introduction marked a significant advancement in veterinary parasitology, providing a safe and effective tool for controlling various nematode infections in livestock.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]thio]-1-(1H-indol-3-yl)-2-phenylethanone](/img/structure/B1234332.png)

![[(2R)-1-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-3-henicosanoyloxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B1234339.png)

![N-[3-[4-(2,5-dimethylphenyl)-1-piperazinyl]propyl]-2-(6-methyl-3-oxo-4H-1,4-benzoxazin-2-yl)acetamide](/img/structure/B1234343.png)

![4-bromo-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B1234347.png)